![molecular formula C22H16N6O2 B2392286 (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 586994-34-5](/img/structure/B2392286.png)

(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

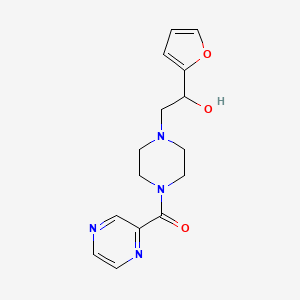

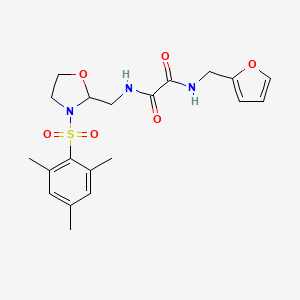

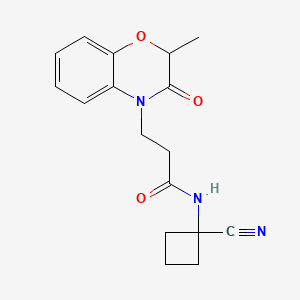

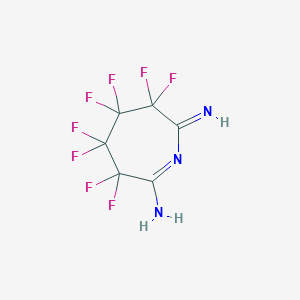

This compound is a complex organic molecule that contains several functional groups and structural features, including an amide group, a furan ring, a phenyl ring, and a pyrrolo[2,3-b]quinoxaline moiety . These features suggest that it could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be planar or nearly planar due to the presence of the conjugated system of pi bonds. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups and structural features. For example, the amide group could participate in hydrolysis or condensation reactions, while the furan ring could undergo electrophilic substitution or other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure and the nature of its functional groups. These properties could be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen

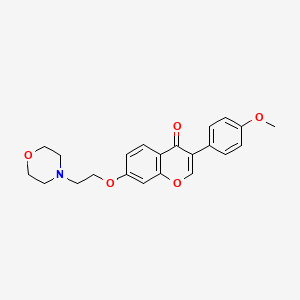

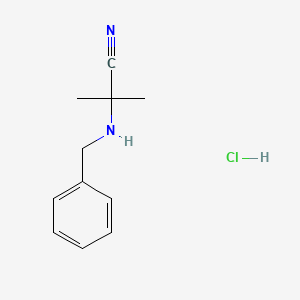

- Field : Chemical Physics and Physical Chemistry .

- Summary : New homologues set liquid crystalline materials, based on furfural derivatives, were synthesized and investigated for their mesomorphic and optical characteristics .

- Methods : The prepared homologues series constitutes three derivatives that bear different terminal flexible alkyl chain lengths that vary between 6 and 12 carbons and attached to the phenyl ring linked to the ester group . Mesomorphic characterizations of the prepared derivatives were measured using differential scanning calorimetry (DSC) and polarized optical microscopy (POM) .

- Results : DSC and POM showed that all the synthesized furfural derivatives are purely nematogenic, exhibiting an enantiotropic nematic (N) mesophase .

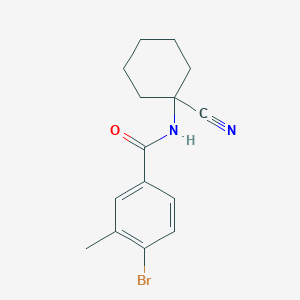

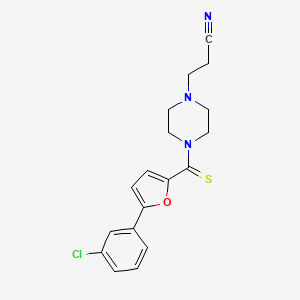

- Field : Bioorganic Chemistry .

- Summary : Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .

- Methods : It can be synthesized by adopting green chemistry principles .

- Results : This review contains the newer quinoxaline derivatives against many targets, receptors, or microorganisms .

Application in Liquid Crystal Materials

Application in Pharmacology

- Field : Solar Energy and Materials Science .

- Summary : Furfural derivatives are being investigated for their potential use in solar devices .

- Methods : The derivatives are synthesized and their optical properties are analyzed . The shortest chain compound possesses two direct band gaps, at 2.73 and 3.64 eV, in addition to higher absorption than the higher homologues .

- Results : All the synthesized homologues showed Ohmic behaviors, with electric resistances in the GΩ range .

- Field : Pharmacology .

- Summary : Quinoxaline derivatives have been studied for their potential use in drug discovery .

- Methods : Various potent quinoxaline compounds have been analyzed in the literature .

- Results : This review contains the newer quinoxaline derivatives against many targets, receptors, or microorganisms .

Application in Solar Devices

Application in Drug Discovery

- Field : Solar Energy and Materials Science .

- Summary : Furfural derivatives are being investigated for their potential use in solar devices .

- Methods : The derivatives are synthesized and their optical properties are analyzed . The shortest chain compound possesses two direct band gaps, at 2.73 and 3.64 eV, in addition to higher absorption than the higher homologues .

- Results : All the synthesized homologues showed Ohmic behaviors, with electric resistances in the GΩ range .

- Field : Pharmacology .

- Summary : Quinoxaline derivatives have been studied for their potential use in drug discovery .

- Methods : Various potent quinoxaline compounds have been analyzed in the literature .

- Results : This review contains the newer quinoxaline derivatives against many targets, receptors, or microorganisms .

Application in Solar Energy

Application in Drug Discovery

Zukünftige Richtungen

Eigenschaften

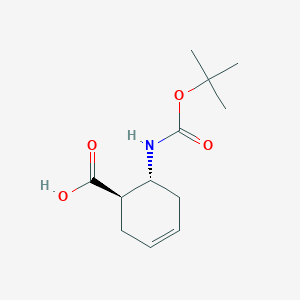

IUPAC Name |

2-amino-1-[(E)-furan-2-ylmethylideneamino]-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N6O2/c23-20-18(22(29)25-14-7-2-1-3-8-14)19-21(27-17-11-5-4-10-16(17)26-19)28(20)24-13-15-9-6-12-30-15/h1-13H,23H2,(H,25,29)/b24-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWARUWNYDRCMRH-ZMOGYAJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CO5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CO5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,3-dimethoxyphenyl)methyl]-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2392218.png)

![7-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2392225.png)